![molecular formula C25H23F2N3O5S B3049413 N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide CAS No. 2055599-51-2](/img/structure/B3049413.png)
N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide
概要
説明
NTP-42は、現在肺動脈性肺高血圧症の治療のために開発中のトロンボキサンプロスタノイド受容体の新規アンタゴニストです。肺動脈性肺高血圧症は、肺血管の過剰な収縮、血管リモデリング、炎症、線維化、その場血栓症、および右心室肥大を特徴とする慢性で進行性の疾患です。 トロンボキサンA2は強力な血管収縮物質であり、血小板凝集のメディエーターであり、トロンボキサンプロスタノイド受容体を通じてのそのシグナル伝達は、肺動脈性肺高血圧症の病態生理に寄与しています .
作用機序
NTP-42は、トロンボキサンプロスタノイド受容体を拮抗することによって作用し、それによってトロンボキサンA2によって仲介されるシグナル伝達経路を阻害します。これは、肺血管の収縮、血管リモデリング、炎症、線維化、および血栓症の減少をもたらします。 NTP-42の分子標的には、トロンボキサンプロスタノイド受容体とその下流のシグナル伝達経路が含まれ、これらは肺動脈性肺高血圧症の病態生理に関与しています .
類似の化合物との比較
NTP-42は、トロンボキサンプロスタノイド受容体に対する特定の拮抗作用のために、他の類似の化合物と比較して独特です。類似の化合物には、シルデナフィルとセレキシパグがあり、これらは肺動脈性肺高血圧症の治療にも使用されます。 NTP-42は、これらの化合物と比較して、肺血管のリモデリング、炎症性マスト細胞の浸潤、および線維化の減少において優れた有効性を示しました . 他の類似の化合物には、チマピプラント、BAY-1316957、およびセラトロダストがあり、これらはプロスタグランジン受容体を標的とするものの、作用機序と治療的用途は異なります .
準備方法
NTP-42の合成には、中間体の調製とその後の最終生成物を形成するための反応を含む、いくつかのステップが含まれます。合成ルートには通常、有機溶媒、触媒、および特定の反応条件を使用して、目的の化学変換を達成することが含まれます。 NTP-42の工業生産には、高収率と純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります .
化学反応の分析
NTP-42は、酸化、還元、および置換反応などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および求核剤が含まれます。 これらの反応から形成される主な生成物は、特定の反応条件と使用される試薬の種類によって異なります .
科学研究アプリケーション
NTP-42は、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究アプリケーションを持っています。化学では、NTP-42は、トロンボキサンプロスタノイド受容体とそのさまざまな生理学的および病理学的プロセスにおける役割を研究するための研究ツールとして使用されます。生物学では、NTP-42は、肺動脈性肺高血圧症およびその他の関連疾患の基礎となる分子メカニズムを調査するために使用されます。医学では、NTP-42は、肺動脈性肺高血圧症の治療のための潜在的な治療薬として開発されています。 産業では、NTP-42は、トロンボキサンプロスタノイド受容体を標的とした新しい薬物および治療戦略の開発に使用される可能性があります .
科学的研究の応用
NTP-42 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, NTP-42 is used as a research tool to study the thromboxane prostanoid receptor and its role in various physiological and pathological processes. In biology, NTP-42 is used to investigate the molecular mechanisms underlying pulmonary arterial hypertension and other related diseases. In medicine, NTP-42 is being developed as a potential therapeutic agent for the treatment of pulmonary arterial hypertension. In industry, NTP-42 may be used in the development of new drugs and therapeutic strategies targeting the thromboxane prostanoid receptor .
類似化合物との比較
NTP-42 is unique compared to other similar compounds due to its specific antagonistic activity against the thromboxane prostanoid receptor. Similar compounds include Sildenafil and Selexipag, which are also used in the treatment of pulmonary arterial hypertension. NTP-42 has shown superior efficacy in reducing pulmonary vascular remodeling, inflammatory mast cell infiltration, and fibrosis compared to these compounds . Other similar compounds include Timapiprant, BAY-1316957, and Seratrodast, which also target prostaglandin receptors but have different mechanisms of action and therapeutic applications .
生物活性
N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide, also known as NTP42, is a synthetic compound under investigation for its potential therapeutic applications, particularly in the treatment of pulmonary arterial hypertension (PAH). This article provides a comprehensive overview of the biological activity of NTP42, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
NTP42 features a complex molecular structure characterized by several functional groups that contribute to its biological activity. The key structural components include:
- Benzenesulfonamide core
- Cyano group
- Tert-butylcarbamoyl substituent
- Difluoromethoxy-substituted biphenyl moiety
The compound's molecular formula is C21H22F2N4O4S, with a molecular weight of approximately 421.49 g/mol. Its structural complexity allows for interactions with various biological targets, particularly receptors involved in vascular regulation.
Research indicates that NTP42 primarily acts as an inhibitor of the thromboxane prostanoid receptor (TP receptor), which plays a crucial role in vascular tone regulation and platelet aggregation. By modulating TP receptor activity, NTP42 may influence several physiological processes:
- Inhibition of smooth muscle cell proliferation : This effect is particularly relevant in the context of PAH, where excessive proliferation contributes to vascular remodeling and narrowing.
- Reduction of inflammation : The compound may also exhibit anti-inflammatory properties by interfering with signaling pathways associated with inflammatory responses.
Table 1: Biological Activities of NTP42
Activity Type | Mechanism/Effect | Reference |
---|---|---|
TP receptor inhibition | Modulates vascular tone and platelet aggregation | |
Smooth muscle cell proliferation | Inhibits proliferation in PAH | |
Anti-inflammatory effects | Interferes with inflammatory signaling pathways |
Case Studies and Experimental Data
Several studies have investigated the biological activity of NTP42:
- In vitro studies : Laboratory experiments demonstrated that NTP42 effectively inhibits the proliferation of pulmonary artery smooth muscle cells. This was evidenced by reduced cell viability and proliferation rates in treated cultures compared to controls.
- Animal models : In preclinical models of PAH, administration of NTP42 resulted in significant reductions in mean pulmonary artery pressure and vascular remodeling. These findings suggest that NTP42 may have therapeutic potential for managing PAH.
- Receptor binding assays : Binding affinity studies indicated that NTP42 has a high affinity for TP receptors, supporting its role as a selective antagonist. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Table 2: Summary of Preclinical Studies
Study Type | Findings | |
---|---|---|
In vitro | Inhibition of smooth muscle cell proliferation | Potential therapeutic application |
Animal models | Reduced pulmonary artery pressure | Efficacy in PAH management |
Receptor binding assays | High affinity for TP receptors | Selective antagonist profile |
特性
IUPAC Name |
1-tert-butyl-3-[5-cyano-2-[3-[4-(difluoromethoxy)phenyl]phenoxy]phenyl]sulfonylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2N3O5S/c1-25(2,3)29-24(31)30-36(32,33)22-13-16(15-28)7-12-21(22)34-20-6-4-5-18(14-20)17-8-10-19(11-9-17)35-23(26)27/h4-14,23H,1-3H3,(H2,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIKDGPBTPECSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=CC(=C2)C3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055599-51-2 | |
Record name | NTP-42 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055599512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NTP-42 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2057H3EG0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。